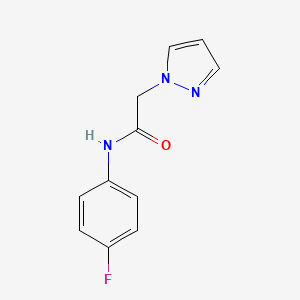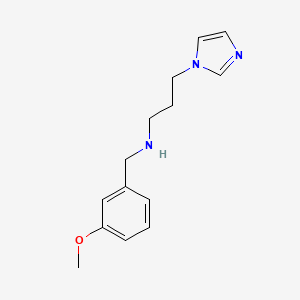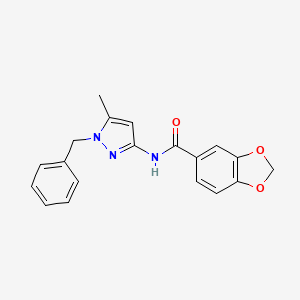![molecular formula C17H24N4O2S B7460401 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone, also known as MP-10, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic properties. MP-10 is a small molecule that belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the development and progression of diseases. 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone can inhibit the growth and proliferation of cancer cells, as well as the replication of several viruses, including HIV and hepatitis C virus. 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone has also been shown to reduce inflammation in animal models of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, the synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone. One area of interest is the development of new synthetic methods for the production of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone and related compounds. Another area of research is the investigation of the mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone in animal models and clinical trials.
合成法
The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone involves a multi-step process that starts with the reaction of 2-amino-3-methylpyrazine with 2,3-epoxypropyl sulfone, followed by the reaction of the resulting intermediate with 4-(2-methylbenzyl)piperazine. The final product is obtained after purification using column chromatography.
科学的研究の応用
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Several studies have investigated the potential of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
特性
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-14-6-4-5-7-16(14)12-20-8-10-21(11-9-20)24(22,23)17-13-19(3)18-15(17)2/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYFESPKNLABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)




![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)

![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
